molecular formula C10H9ClN2O4S B1294382 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid CAS No. 88-76-6

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid

Cat. No. B1294382
CAS RN: 88-76-6
M. Wt: 288.71 g/mol
InChI Key: UWLNKHDLVZEYKQ-UHFFFAOYSA-N
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Description

The compound of interest, 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid, is a derivative of benzenesulfonamide with potential relevance in pharmaceutical chemistry due to its structural similarity to various benzenesulfonamide derivatives that have been synthesized and studied for their biological activities. The papers provided discuss the synthesis, structural analysis, and biological activities of closely related sulfonamide compounds, which can offer insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multiple steps, starting from readily available precursors. For instance, one study describes the synthesis of novel sulfonamides from celecoxib, a well-known anti-inflammatory drug. The process includes selective oxidation, esterification, hydrazinolysis, and subsequent reactions with benzaldehyde derivatives . Another paper reports the synthesis of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry and the possibility of introducing various substituents to alter the compound's properties.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectral and elemental analyses, as well as X-ray crystallography. In one study, the crystal structure of a representative compound was determined to confirm the identity and purity of the synthesized molecules . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites for biological activity.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be explored through their interactions with various reagents. For example, chlorocarbonyl isocyanate and chlorosulfonyl isocyanate react with aminopyrazoles to yield novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives . These reactions demonstrate the potential of sulfonamide compounds to participate in the formation of heterocyclic structures, which are often of pharmaceutical interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be studied through techniques such as electrochemical analysis. One paper investigates the electrochemical behavior of sulfonamide compounds, revealing that they exhibit distinct electrochemical waves in different pH conditions and undergo irreversible, diffusion-controlled processes . Such studies can provide insights into the redox properties of the compounds, which may be relevant for their mechanism of action or metabolism.

properties

IUPAC Name

4-chloro-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-3,5H,4H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLNKHDLVZEYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058977
Record name Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Molecular Weight

288.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid

CAS RN

88-76-6
Record name 1-(2′-Chloro-5′-sulfophenyl)-3-methyl-5-pyrazolone
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Record name Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name Benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 4-chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid
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